3-(Triethoxysilyl)propyl cyclopentane
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various organic and inorganic materials, acting as a coupling agent .
Mode of Action
It’s worth noting that similar compounds have been used to improve the connection between the surface of silica and the apolar styrene-butadiene rubber (sbr) matrix .
Biochemical Pathways
It’s known that similar compounds can influence the antioxidant action of a wide class of quinoline derivatives .
Result of Action
Similar compounds have been used to improve the mechanical and abrasion properties of silica-reinforced styrene-butadiene rubber composites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethoxysilyl)propyl cyclopentane typically involves the reaction of cyclopentylmagnesium bromide with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction conditions include maintaining the temperature at around 0°C to room temperature and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as distillation and chromatography are employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(Triethoxysilyl)propyl cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Silanol or siloxane derivatives
Reduction: Silane derivatives
Substitution: New organosilicon compounds
Scientific Research Applications
3-(Triethoxysilyl)propyl cyclopentane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT): Commonly used as a coupling agent in rubber compounds.
Bis[3-(triethoxysilyl)propyl]disulfide (TESPD): Similar to TESPT but with different reactivity due to the presence of disulfide bonds.
Uniqueness
3-(Triethoxysilyl)propyl cyclopentane is unique due to its cyclopentane ring, which imparts distinct chemical and physical properties compared to other silane compounds. The presence of the cyclopentane ring can influence the compound’s reactivity, stability, and interaction with other molecules, making it suitable for specific applications where other silane compounds may not be as effective .
Properties
IUPAC Name |
3-cyclopentylpropyl(triethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3Si/c1-4-15-18(16-5-2,17-6-3)13-9-12-14-10-7-8-11-14/h14H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILIUQPZJIGQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC1CCCC1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144569 | |
Record name | 3-(Triethoxysilyl)propyl cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102056-64-4 | |
Record name | 3-(Triethoxysilyl)propyl cyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102056644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Triethoxysilyl)propyl cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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